molecular formula C19H20N6O2 B12168432 N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B12168432
M. Wt: 364.4 g/mol
InChI Key: VPTKMQHYEJQMQY-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4. The triazolopyridazine moiety is linked via a propanamide chain to a 2-(1H-indol-1-yl)ethyl group. Its molecular formula is C19H19N7O2, with a molecular weight of 377.41 g/mol (calculated from structural data).

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H20N6O2/c1-27-19-9-7-17-22-21-16(25(17)23-19)6-8-18(26)20-11-13-24-12-10-14-4-2-3-5-15(14)24/h2-5,7,9-10,12H,6,8,11,13H2,1H3,(H,20,26)

InChI Key

VPTKMQHYEJQMQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=CC=CC=C43)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the coupling of an indole derivative with a triazolopyridazine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux

    Catalyst: DCC or other carbodiimide reagents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of the triazolopyridazine ring can produce dihydro derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the triazolopyridazine ring may inhibit certain enzymes involved in cell signaling pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyridazine core is a privileged structure in drug discovery due to its ability to mimic purine bases, enabling interactions with enzymes and receptors. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs with Modified Heterocyclic Substituents

Compound Name (ID/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C19H19N7O2 377.41 6-methoxy-triazolopyridazine, 2-(1H-indol-1-yl)ethyl No direct activity data reported; structural similarity to kinase inhibitors.
STL318986 () C19H21N7O2 379.42 6-methoxy-triazolopyridazine, 2-(1-methyl-benzimidazol-2-yl)ethyl Commercial availability (Vitas-M Chemical); Lipinski rule-compliant (MW < 500).
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide () C24H21ClN4O 432.91 Carbazole-chloro, 2-(indol-3-yl)ethyl Synthesized but lacks reported bioactivity; carbazole moiety may influence DNA intercalation.
Vebreltinib () C23H18F3N9 477.45 Difluoro-indazole, cyclopropyl-pyrazole Clinical-stage MET kinase inhibitor; demonstrates the therapeutic potential of triazolopyridazine derivatives.

Analogs with Varied Propanamide Side Chains

Compound Name (ID/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
G395-1203 () C23H28N6O5 468.51 1,4-dioxa-8-azaspiro[4.5]decan-8-yl Enhanced solubility due to spirocyclic ether; no activity data.
Y042-1507 () C20H20N6O2S 408.48 4-phenyl-1,3-thiazol-2-yl Thiazole substituent may improve metabolic stability.

Cytotoxic Triazolopyridazine Derivatives

highlights that [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit cytotoxic effects. For example:

  • Compound 24 : IC50 values comparable to adriamycin (1.2 μg/mL) against HepG2 cells.
  • Compound 23 : Less potent than Compound 24, indicating substituent-dependent activity.

While the target compound lacks direct cytotoxicity data, its 6-methoxy group and indole-ethyl side chain may modulate interactions with cancer-related targets like topoisomerases or kinases.

Key Structural and Functional Differences

  • Substituent Effects :
    • Indole vs. Benzimidazole : The target compound’s indole-1-yl group (vs. benzimidazole in STL318986) may alter π-π stacking and hydrogen-bonding interactions, affecting target selectivity.
    • Methoxy Group : The 6-methoxy substitution on the triazolopyridazine core is conserved in STL318986 and the target compound, suggesting its role in stabilizing hydrophobic interactions.
  • Molecular Weight and Drug-Likeness :
    • The target compound (MW 377.41) and STL318986 (MW 379.42) comply with Lipinski’s rules, whereas analogs like G395-1203 (MW 468.51) may face bioavailability challenges.

Research Implications and Gaps

  • SAR Studies : Systematic modification of the indole-ethyl group (e.g., indol-3-yl vs. indol-1-yl) could elucidate its impact on bioactivity.
  • Synthetic Accessibility : and describe methods for triazolopyridazine functionalization, which could streamline derivative synthesis.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, with CAS number 1401556-22-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N6O2C_{19}H_{20}N_{6}O_{2} with a molecular weight of 364.4 g/mol. Its structure features an indole moiety linked to a triazolopyridazine derivative, which is known to influence its biological activity.

PropertyValue
CAS Number1401556-22-6
Molecular FormulaC₁₉H₂₀N₆O₂
Molecular Weight364.4 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, pyridazine derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through different mechanisms, including disruption of cell wall synthesis and interference with protein synthesis pathways .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Pyridazinone derivatives have been reported to possess antitumor effects in vitro against several cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values less than 2 µM against leukemia and breast cancer cell lines . The specific mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmitter regulation .
  • Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis through the activation or inhibition of specific kinases or transcription factors.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related pyridazine derivatives, several compounds were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Anticancer Activity Assessment

Another study focused on the anticancer properties of pyridazinone derivatives found that specific modifications in the chemical structure could enhance cytotoxic effects against various cancer cell lines. The study reported that certain compounds achieved IC50 values as low as 0.091 mM in inhibiting tumor growth in vitro .

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